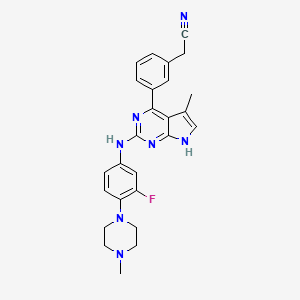

SGI-7079

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN7/c1-17-16-29-25-23(17)24(19-5-3-4-18(14-19)8-9-28)31-26(32-25)30-20-6-7-22(21(27)15-20)34-12-10-33(2)11-13-34/h3-7,14-16H,8,10-13H2,1-2H3,(H2,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFKACXAIBEPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC(=NC(=C12)C3=CC=CC(=C3)CC#N)NC4=CC(=C(C=C4)N5CCN(CC5)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SGI-7079: A Technical Guide to its Mechanism of Action as a Potent Axl Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGI-7079 is a novel, orally active, small-molecule inhibitor targeting the receptor tyrosine kinase (RTK) Axl. This guide provides an in-depth overview of the mechanism of action of SGI-7079, detailing its primary molecular targets, the downstream signaling pathways it modulates, and its effects on cancer cell biology. The information presented herein is supported by a compilation of quantitative data from various in vitro and in vivo studies, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. While initial inquiries may have explored a potential role for SGI-7079 in Pim kinase inhibition, the current body of evidence strongly indicates that its primary anti-neoplastic activity is mediated through the potent and selective inhibition of Axl kinase.

Core Mechanism of Action: Axl Kinase Inhibition

SGI-7079 exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of the Axl receptor tyrosine kinase. Axl, a member of the TAM (Tyro3, Axl, Mer) family of RTKs, is a key driver of tumor progression, metastasis, and therapeutic resistance in a variety of human cancers. The binding of its cognate ligand, Growth Arrest-Specific 6 (Gas6), induces Axl dimerization and autophosphorylation, thereby activating downstream signaling cascades.

SGI-7079 potently inhibits this process, demonstrating a high affinity for Axl with a Ki value of 5.7 nM and an IC50 of 58 nM in in vitro kinase assays.[1] This inhibition prevents the phosphorylation of Axl at key tyrosine residues, such as Tyr702, and consequently abrogates the activation of its downstream effectors.[2]

Beyond Axl, SGI-7079 also exhibits inhibitory activity against other TAM family members, Mer and Tyro3, and a panel of other kinases including Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, and Ret.[1]

Downstream Signaling Pathways

The inhibition of Axl by SGI-7079 leads to the suppression of several critical downstream signaling pathways that are integral to cancer cell survival, proliferation, and motility. The primary pathways affected include:

-

PI3K/Akt Pathway: Axl activation is known to stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a central regulator of cell survival and proliferation. By inhibiting Axl, SGI-7079 prevents the activation of this pathway.

-

NF-κB Pathway: Axl signaling can lead to the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation, cell survival, and proliferation. SGI-7079 has been shown to block Axl-mediated NF-κB activation.[2]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and differentiation, is another downstream target of Axl signaling that is inhibited by SGI-7079.

The collective inhibition of these pathways results in the observed anti-cancer effects of SGI-7079.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of SGI-7079.

| Target Kinase | Inhibitory Constant (Ki) | IC50 |

| Axl | 5.7 nM | 58 nM |

| Mer | - | - |

| Tyro3 | - | - |

| Syk | - | - |

| Flt1 | - | - |

| Flt3 | - | - |

| Jak2 | - | - |

| TrkA | - | - |

| TrkB | - | - |

| PDGFRβ | - | - |

| Ret | - | - |

| Table 1: In vitro kinase inhibition profile of SGI-7079.[1] |

| Cell Line | Cancer Type | IC50 (72h) |

| SUM149 | Inflammatory Breast Cancer | 0.43 µM |

| KPL-4 | Breast Cancer | 0.16 µM |

| Table 2: In vitro anti-proliferative activity of SGI-7079 in cancer cell lines.[2] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of SGI-7079.

Western Blot for Axl Phosphorylation

This assay is used to determine the inhibitory effect of SGI-7079 on Gas6-induced Axl phosphorylation.

Protocol:

-

Cell Culture and Treatment: Human breast cancer cells (e.g., SUM149) are cultured in appropriate media. Prior to treatment, cells are serum-starved overnight. Cells are then pre-treated with SGI-7079 at various concentrations for a specified time (e.g., 5 hours).

-

Stimulation: Cells are stimulated with Gas6 (e.g., 400 ng/mL) for a short period (e.g., 20 minutes) to induce Axl phosphorylation.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Axl (e.g., anti-pAxl Tyr702). A primary antibody against total Axl is used as a loading control.

-

Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

This assay measures the effect of SGI-7079 on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., SUM149, KPL-4) are seeded in 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere, they are treated with various concentrations of SGI-7079 for a specified duration (e.g., 72 hours).

-

Viability Reagent Addition: A cell viability reagent (e.g., CellTiter-Blue® or MTT) is added to each well.

-

Incubation: The plates are incubated for a period to allow for the conversion of the reagent by viable cells.

-

Measurement: The absorbance or fluorescence is measured using a plate reader. The results are used to calculate the IC50 value of SGI-7079.

Transwell Migration and Invasion Assays

These assays assess the impact of SGI-7079 on the migratory and invasive capabilities of cancer cells.

Protocol:

-

Chamber Preparation: For invasion assays, the upper chambers of Transwell inserts are coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the inserts are not coated.

-

Cell Seeding: Cancer cells, pre-treated with SGI-7079, are seeded into the upper chambers in serum-free media.

-

Chemoattractant: The lower chambers are filled with media containing a chemoattractant (e.g., fetal bovine serum).

-

Incubation: The plates are incubated to allow for cell migration or invasion through the porous membrane.

-

Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet).

-

Quantification: The stained cells are imaged and counted under a microscope.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of SGI-7079 in a living organism.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., SUM149) are subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.

-

Treatment: SGI-7079 is administered orally at a specified dose (e.g., 50 mg/kg) and schedule (e.g., 5 days a week for 2 weeks).[2]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated.

Conclusion

SGI-7079 is a potent and selective inhibitor of the Axl receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of Axl and the subsequent suppression of downstream signaling pathways critical for cancer cell proliferation, survival, migration, and invasion. The preclinical data strongly support the continued investigation of SGI-7079 as a promising therapeutic agent for the treatment of Axl-driven malignancies. There is currently no substantial evidence to suggest that SGI-7079's primary mechanism of action involves the inhibition of Pim kinases. Future research should continue to focus on elucidating the full spectrum of its kinase targets and its efficacy in various cancer models, both as a monotherapy and in combination with other anti-cancer agents.

References

SGI-7079: A Technical Guide to a Novel Axl Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGI-7079 is a potent and selective, orally active small-molecule inhibitor of the Axl receptor tyrosine kinase.[1] A member of the TAM (Tyro3, Axl, Mer) family of kinases, Axl is a critical mediator of multiple pro-oncogenic processes, including cell survival, proliferation, migration, invasion, and therapeutic resistance.[2][3][4] Overexpression of Axl is associated with poor prognosis in numerous malignancies, making it a compelling target for cancer therapy.[3][5] This technical guide provides a comprehensive overview of SGI-7079, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction to Axl Kinase and Its Role in Cancer

The Axl receptor tyrosine kinase is activated by its ligand, Growth Arrest-Specific 6 (Gas6).[6][7] Upon Gas6 binding, Axl dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades.[2][6] These pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, are fundamental to tumor progression and metastasis.[1][6][8] Notably, Axl overexpression has been identified as a key mechanism of resistance to conventional and targeted cancer therapies, such as EGFR inhibitors.[6][9][10] Therefore, inhibiting Axl signaling presents a promising strategy to overcome drug resistance and improve patient outcomes.

SGI-7079: Mechanism of Action and Kinase Selectivity

SGI-7079 is an ATP-competitive inhibitor of Axl kinase.[1] It exerts its therapeutic effects by blocking the autophosphorylation of Axl and subsequent activation of downstream signaling pathways.[1][2] This inhibition leads to a reduction in tumor cell proliferation, migration, and invasion.[1][10]

Kinase Inhibition Profile

SGI-7079 demonstrates potent inhibition of Axl and other TAM family members, Mer and Tyro3. It also exhibits activity against a panel of other kinases.[9][11]

| Target Kinase | Metric | Value | Reference |

| Axl | IC50 | 58 nM | [9] |

| Axl | Ki | 5.7 nM | [9][11] |

| Mer | - | Similar to Axl | [9][11] |

| Tyro3 | - | Similar to Axl | [9][11] |

| Syk | - | Potent, low nM inhibition | [9] |

| Flt1 | - | Potent, low nM inhibition | [9] |

| Flt3 | - | Potent, low nM inhibition | [9] |

| Jak2 | - | Potent, low nM inhibition | [9] |

| TrkA | - | Potent, low nM inhibition | [9] |

| TrkB | - | Potent, low nM inhibition | [9] |

| PDGFRβ | - | Potent, low nM inhibition | [9] |

| Ret | - | Potent, low nM inhibition | [9] |

Preclinical Efficacy of SGI-7079

The anti-tumor activity of SGI-7079 has been demonstrated in a variety of preclinical models, both in vitro and in vivo.

In Vitro Activity

SGI-7079 has shown significant anti-proliferative effects in various cancer cell lines.

| Cell Line | Cancer Type | Metric | Value | Incubation Time | Reference |

| SUM149 | Inflammatory Breast Cancer | IC50 | 0.43 µM | 72 h | [1][12] |

| KPL-4 | Breast Cancer | IC50 | 0.16 µM | 72 h | [1] |

| HEK293T (hAxl) | - | EC50 | 100 nM | - | [9] |

Furthermore, SGI-7079 has been shown to:

-

Inhibit Gas6-induced Axl phosphorylation (Tyr702) at a concentration of 1 µM for 5 hours.[1]

-

Reduce migration and invasion of SUM149 cells at concentrations of 0.25 µM and 0.5 µM over 18 hours.[1]

-

Induce cell cycle arrest at the G1/S phase in KPL-4 cells at concentrations of 0.25 µM and 0.5 µM over 48 hours.[1]

In Vivo Activity

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of SGI-7079.

| Animal Model | Cancer Model | Dosage | Administration | Results | Reference |

| Mouse | Mesenchymal NSCLC (A549) | 10, 25, 50 mg/kg | p.o. | Dose-dependent tumor growth inhibition (67% at max dose) | [9][11] |

| Mouse | SUM149 Inflammatory Breast Cancer | 50 mg/kg | p.o. (5 days/week for 2 weeks) | Significant tumor growth inhibition and prolonged survival | [1] |

| Mouse | ID8 Ovarian Cancer | 50 mg/kg | p.o. (5 days/week for 2 weeks) | In combination with anti-PD-1, induced tumor eradication and long-term survival in one-third of mice | [1] |

Signaling Pathways and Experimental Workflows

Axl Signaling Pathway

The following diagram illustrates the canonical Axl signaling pathway and the point of inhibition by SGI-7079.

Caption: Axl signaling pathway and SGI-7079 inhibition.

Experimental Workflow: In Vitro Cell Proliferation Assay

This diagram outlines a typical workflow for assessing the anti-proliferative effects of SGI-7079.

Caption: Workflow for a cell proliferation assay.

Detailed Experimental Protocols

In Vitro Axl Phosphorylation Inhibition Assay

This protocol is adapted from studies demonstrating SGI-7079's effect on Axl activation.[9][11]

-

Cell Culture and Transfection:

-

Culture HEK-293 cells in standard media supplemented with 10% FBS.

-

Transiently transfect cells with a plasmid containing the human Axl gene using electroporation.

-

Incubate for 24 hours post-transfection.

-

-

SGI-7079 Treatment:

-

Treat the transfected cells with varying concentrations of SGI-7079 (e.g., 0.03, 0.1, 0.3, 1, 3 µM) for 10 minutes.

-

-

Axl Stimulation:

-

Five minutes prior to cell lysis, stimulate the cells with Gas6-containing conditioned media.

-

-

Cell Lysis and Analysis:

-

Lyse the cells and perform immunoprecipitation for the Axl receptor.

-

Analyze the phosphorylation status of Axl (e.g., at Tyr702) via Western blotting using a phospho-specific antibody.

-

In Vitro Cell Proliferation Assay

This protocol is based on the methodology used to determine the IC50 values of SGI-7079.[10]

-

Cell Plating:

-

Plate cancer cells (e.g., SUM149, KPL-4) in 96-well plates at a density of 5 x 10³ cells per well.

-

-

Treatment:

-

Treat the cells with a range of SGI-7079 concentrations. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates for 72 hours under standard cell culture conditions.

-

-

Viability Assessment:

-

Add a cell viability reagent, such as Cell Counting Kit-8, to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell survival relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of survival against the log of the SGI-7079 concentration and fitting the data to a dose-response curve.

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of SGI-7079.[10][13]

-

Animal Model:

-

Use immunodeficient mice (e.g., BALB/c nude mice).

-

-

Tumor Cell Implantation:

-

Subcutaneously inoculate the mice with a suspension of cancer cells (e.g., 5 x 10⁵ 4T1 cells in 100 µl of PBS).

-

-

Treatment Initiation:

-

Allow the tumors to establish for a specified period (e.g., 7-10 days).

-

Randomize the animals into treatment and control groups.

-

-

Drug Formulation and Administration:

-

Formulate SGI-7079 in a suitable vehicle (e.g., 0.5% hydroxypropylmethylcellulose plus 0.1% Tween 80).

-

Administer SGI-7079 orally at the desired doses (e.g., 50 mg/kg) on a specified schedule (e.g., 5 days a week for 2 weeks).

-

-

Tumor Growth Monitoring and Endpoint:

-

Measure tumor volume regularly using calipers.

-

Monitor the overall health and survival of the animals.

-

The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

-

Data Analysis:

-

Compare the tumor growth rates and survival times between the SGI-7079-treated and control groups.

-

Clinical Development and Future Directions

Preclinical data strongly support the development of SGI-7079 as a therapeutic agent for cancers with Axl overexpression or as a combination therapy to overcome resistance to other targeted agents.[6][10] While information on the current clinical trial status of SGI-7079 specifically is limited in the provided search results, the broader class of Axl inhibitors is undergoing extensive clinical evaluation in various solid and hematological malignancies, often in combination with immunotherapy or other targeted therapies.[3][5] The promising preclinical profile of SGI-7079 suggests its potential for further clinical investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]

- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]

- 9. selleckchem.com [selleckchem.com]

- 10. abmole.com [abmole.com]

- 11. SGI-7079 | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]

- 12. SGI7079|SGI-7079|Axl inhibitor [dcchemicals.com]

- 13. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SGI-7079 in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of SGI-7079, a selective inhibitor of the Axl receptor tyrosine kinase. It details the compound's mechanism of action, its impact on critical signal transduction pathways, and its potential as a therapeutic agent, particularly in oncology. This document synthesizes key preclinical data, outlines experimental methodologies, and visualizes complex biological processes to support further research and development efforts.

Introduction to SGI-7079

SGI-7079 is a novel, selective, and orally active small-molecule inhibitor that primarily targets the Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and plays a crucial role in various cellular processes, including proliferation, survival, migration, and invasion.[2][3] Overexpression and activation of Axl are widely observed in various cancer types and are associated with poor prognosis, metastasis, and the development of therapeutic resistance.[4][5] SGI-7079 was developed to counteract these effects by directly inhibiting Axl's kinase activity, thereby blocking its downstream signaling cascades.

Mechanism of Action

SGI-7079 functions as a selective, ATP-competitive inhibitor of Axl kinase.[1] By competing with ATP for the binding site within the kinase domain of Axl, SGI-7079 prevents the autophosphorylation of tyrosine residues that is essential for receptor activation.[2][4] This inhibition occurs following the binding of Axl's primary ligand, the growth arrest-specific 6 (Gas6) protein. The binding of Gas6 normally induces Axl dimerization, which brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation and subsequent activation of downstream signaling pathways.[2] SGI-7079 effectively abrogates this activation step.

Impact on Signal Transduction Pathways

The therapeutic effects of SGI-7079 are a direct consequence of its ability to modulate key signaling networks downstream of Axl.

Inhibition of the Gas6/Axl Signaling Pathway

The primary role of SGI-7079 is the disruption of the Gas6/Axl signaling axis. Upon activation by its ligand Gas6, Axl initiates a cascade of intracellular events that promote tumorigenic functions.[2] SGI-7079 blocks this cascade at its origin. For instance, studies have shown that SGI-7079 effectively inhibits the Gas6-induced tyrosine phosphorylation of Axl.[6] This blockade prevents the recruitment and activation of downstream signaling molecules.

Modulation of Downstream Effectors

By inhibiting Axl, SGI-7079 prevents the activation of several critical downstream signaling pathways that are implicated in cancer progression:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Axl activation is known to stimulate PI3K/Akt signaling.[3]

-

MAPK/ERK Pathway: This cascade is crucial for cell proliferation, differentiation, and survival.[3]

-

NF-κB Pathway: Axl signaling can lead to the activation of NF-κB, a transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival. SGI-7079 has been shown to block Axl-mediated NF-κB activation.[1]

-

JAK/STAT Pathway: This pathway is involved in numerous cytokine-driven cellular responses, including proliferation and immune function.[4]

The collective inhibition of these pathways leads to decreased tumor cell proliferation, migration, and invasion, and can also induce cell cycle arrest.[1]

Overcoming Drug Resistance

Axl overexpression is a known mechanism of acquired resistance to targeted therapies, such as EGFR inhibitors in non-small cell lung cancer (NSCLC).[3][7] SGI-7079 has demonstrated the ability to reverse this resistance. In preclinical models, the combination of SGI-7079 with the EGFR inhibitor erlotinib restored sensitivity in resistant mesenchymal NSCLC cell lines and xenograft models.[6][7]

Effects on the Tumor Microenvironment

Axl inhibition by SGI-7079 also impacts the tumor microenvironment. Axl signaling can polarize tumor-associated macrophages towards an immunosuppressive M2 phenotype.[2][4] By blocking this signaling, Axl inhibitors can promote a more anti-tumor immune response.[8] Furthermore, treatment with SGI-7079 has been shown to increase the expression of PD-1 on tumor-infiltrating T cells, suggesting a potential synergistic effect when combined with PD-1 blockade immunotherapy.[8]

Quantitative Data Summary

The inhibitory activity and biological effects of SGI-7079 have been quantified in numerous preclinical studies. The data is summarized below.

Table 1: In Vitro Inhibitory Activity of SGI-7079

| Target Kinase | Parameter | Value | Reference |

| Axl | IC₅₀ | 58 nM | [6] |

| Axl | Kᵢ | 5.7 nM | [6][9] |

| Axl (in cells) | EC₅₀ | 100 nM | [6][9] |

| MER | - | Similar to Axl | [6][9] |

| Tyro3 | - | Similar to Axl | [6][9] |

| Other inhibited kinases | - | Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, Ret | [6][9] |

Table 2: Cellular and In Vivo Efficacy of SGI-7079

| Cancer Type / Model | Assay / Endpoint | Concentration / Dose | Result | Reference |

| Inflammatory Breast Cancer (SUM149 cells) | Cell Proliferation | IC₅₀ = 0.43 µM (72h) | Significant inhibition | [1] |

| Breast Cancer (KPL-4 cells) | Cell Proliferation | IC₅₀ = 0.16 µM (72h) | Significant inhibition | [1] |

| Inflammatory Breast Cancer (SUM149 cells) | Migration & Invasion | 0.25 µM, 0.5 µM (18h) | Significant reduction | [1] |

| Breast Cancer (KPL-4 cells) | Cell Cycle | 0.25 µM, 0.5 µM (48h) | G1/S phase arrest | [1] |

| NSCLC Xenograft (A549) | Tumor Growth | 10, 25, 50 mg/kg (p.o.) | 67% inhibition at max dose | [6] |

| Inflammatory Breast Cancer Xenograft (SUM149) | Tumor Growth | 50 mg/kg (p.o.) | Significant inhibition | [1] |

| Ovarian Cancer (ID8 mouse model) | Survival (with anti-PD-1) | 50 mg/kg (p.o.) | Induced tumor eradication | [1][8] |

Key Experimental Protocols

Inhibition of Axl Phosphorylation in HEK293T Cells

Objective: To determine the potency of SGI-7079 in inhibiting ligand-induced Axl activation in a cellular context.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are transiently transfected with a plasmid containing the human Axl gene (e.g., FLAG-tagged). Cells are incubated for 24 hours to allow for protein expression.[6]

-

Compound Treatment: Cells are treated with varying concentrations of SGI-7079 (e.g., 0.03, 0.1, 0.3, 1, 3 µmol/L) for a short duration (e.g., 10 minutes).[6]

-

Ligand Stimulation: To induce Axl phosphorylation, cells are stimulated with its ligand, Gas6 (e.g., in Gas6-containing conditioned media), for 5 minutes before lysis.[6]

-

Cell Lysis and Analysis: Cells are lysed, and protein extracts are collected. The level of phosphorylated Axl (p-Axl) is quantified relative to total Axl protein levels using methods such as Western Blotting or ELISA with specific antibodies against p-Axl (e.g., Tyr702) and total Axl.

-

Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition of Axl phosphorylation against the log concentration of SGI-7079.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of SGI-7079 in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NCr-nu/nu female mice) are used.[6]

-

Tumor Implantation: A specific number of human cancer cells (e.g., 5 x 10⁵ 4T1 cells or 1 x 10⁶ ID8 cells) are implanted, either subcutaneously or intraperitoneally.[8]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to establish for a set period (e.g., 7-10 days).[8]

-

Drug Administration: Mice are randomized into vehicle control and treatment groups. SGI-7079 is formulated (e.g., in 0.5% hydroxypropylmethylcellulose plus 0.1% Tween 80) and administered orally (p.o.) at specified doses (e.g., 10, 25, 50 mg/kg) and schedules (e.g., 5 days a week for 2 weeks).[1][7][8]

-

Monitoring: Tumor volume and mouse body weight are measured regularly. For survival studies, mice are monitored until a predetermined endpoint.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in treated groups to the control group. Survival curves are analyzed using Kaplan-Meier statistics.

Cell Proliferation Assay

Objective: To measure the effect of SGI-7079 on the proliferation of cancer cell lines.

Methodology:

-

Cell Plating: Cancer cells (e.g., SUM149, KPL-4) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well).[7]

-

Treatment: After allowing cells to adhere, they are treated with various concentrations of SGI-7079 or a vehicle control.

-

Incubation: Cells are incubated for a defined period (e.g., 72 hours).[7]

-

Quantification of Viable Cells: A viability reagent (e.g., Cell Counting Kit-8 or MTT) is added to each well. The reagent is converted by metabolically active cells into a colored product.[7]

-

Measurement: The absorbance of the colored product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm).[7]

-

Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting survival percentage against the log concentration of SGI-7079.

Conclusion

SGI-7079 is a potent and selective inhibitor of the Axl receptor tyrosine kinase that disrupts key signal transduction pathways essential for tumor progression. Its mechanism of action, centered on the blockade of the Gas6/Axl axis, leads to the downstream inhibition of PI3K/Akt, MAPK, and NF-κB signaling. This results in reduced cell proliferation, migration, and invasion. Preclinical data strongly support its role in overcoming acquired resistance to other targeted therapies and suggest a synergistic potential with immunotherapy. The quantitative efficacy and defined experimental validation of SGI-7079 underscore its significance as a valuable tool for cancer research and a promising candidate for further clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. abmole.com [abmole.com]

- 8. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SGI-7079 | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]

An In-Depth Technical Guide to the SGI-7079 and Gas6 Ligand Interaction in the Axl Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The growth arrest-specific 6 (Gas6) and Axl receptor tyrosine kinase signaling pathway is a critical mediator of cellular processes that are often dysregulated in cancer, leading to disease progression, metastasis, and therapeutic resistance. SGI-7079 is a potent and selective, ATP-competitive inhibitor of the Axl kinase. This technical guide provides a comprehensive overview of the interaction between SGI-7079 and the Gas6/Axl signaling axis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. The information herein is intended to support further research and drug development efforts targeting this important oncogenic pathway.

The Gas6/Axl Signaling Pathway

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, MerTK) family, is activated by its high-affinity ligand, Gas6.[1] This interaction is a key driver of various tumorigenic functions.

Mechanism of Activation:

-

Binding: Gas6 binds to the extracellular immunoglobulin-like domains of Axl.[1][2] This binding occurs at a one-to-one ligand-to-receptor ratio.[1][2]

-

Dimerization: The Gas6-Axl complex then dimerizes with another Gas6-Axl complex.[1][2]

-

Autophosphorylation: This dimerization triggers the autophosphorylation of tyrosine residues within the intracellular kinase domain of Axl.[1][3]

-

Downstream Signaling: The phosphorylated Axl receptor serves as a docking site for various signaling proteins, leading to the activation of multiple downstream pathways, including:

-

PI3K/Akt Pathway: Promotes cell survival and proliferation.[1][4]

-

Ras/MEK/Erk1/2 Pathway: Involved in cell proliferation and differentiation.[1]

-

JAK/STAT Pathway: Regulates immune responses and cell proliferation.[1]

-

NF-κB Activation: Leads to the expression of genes involved in inflammation, cell survival, and invasion.[5]

-

The activation of these pathways ultimately results in increased cell proliferation, survival, migration, invasion, angiogenesis, and therapeutic resistance.[1][6]

Figure 1. Gas6/Axl Signaling Pathway.

SGI-7079: A Selective Axl Kinase Inhibitor

SGI-7079 is a small molecule inhibitor that selectively targets the Axl receptor tyrosine kinase.[5][7] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Axl kinase domain, thereby preventing the transfer of phosphate groups and subsequent activation of downstream signaling.[5] This inhibition effectively blocks the pro-tumorigenic effects of Gas6-mediated Axl activation.[5][8]

Figure 2. Mechanism of SGI-7079 Inhibition.

Quantitative Data

The following tables summarize the key quantitative data for SGI-7079 and its effect on the Gas6/Axl pathway.

| Parameter | Value | Assay Type | Reference |

| IC50 (Axl) | 58 nM | In vitro kinase assay | [7] |

| Ki (Axl) | 5.7 nM | Not specified | [7][9] |

| EC50 (Axl Phosphorylation) | 100 nM | Cell-based (HEK293T) | [7][9] |

Table 1. SGI-7079 Potency and Efficacy.

| Cell Line | IC50 (72h) | Cancer Type | Reference |

| SUM149 | 0.43 µM | Inflammatory Breast Cancer | [5] |

| KPL-4 | 0.16 µM | Breast Cancer | [5] |

Table 2. SGI-7079 Cellular Proliferation Inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of SGI-7079 and the Gas6/Axl pathway are provided below.

In Vitro Axl Kinase Inhibition Assay

This assay determines the direct inhibitory effect of SGI-7079 on Axl kinase activity.

Materials:

-

Recombinant human Axl kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]

-

ATP

-

Axl-specific substrate (e.g., a synthetic peptide)

-

SGI-7079

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

96-well plates

Procedure:

-

Prepare serial dilutions of SGI-7079 in kinase buffer.

-

In a 96-well plate, add the recombinant Axl kinase to each well.

-

Add the SGI-7079 dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the Axl substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. Luminescence is measured using a microplate reader.

-

Calculate the percentage of inhibition for each SGI-7079 concentration relative to a DMSO control and determine the IC50 value.

Figure 3. In Vitro Kinase Inhibition Assay Workflow.

Cell-Based Axl Phosphorylation Assay

This assay measures the ability of SGI-7079 to inhibit Gas6-induced Axl phosphorylation in a cellular context.

Materials:

-

Cells expressing Axl (e.g., HEK293T transiently transfected with human Axl, or cancer cell lines with endogenous Axl expression like SUM149)[7][8]

-

Cell culture medium

-

SGI-7079

-

Recombinant human Gas6

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-total-Axl antibody

-

Secondary antibodies

-

Western blot equipment and reagents or ELISA-based detection system

Procedure:

-

Plate cells in appropriate culture vessels and grow to a suitable confluency.

-

Serum-starve the cells for several hours to reduce basal receptor tyrosine kinase activity.

-

Pre-treat the cells with various concentrations of SGI-7079 for a defined period (e.g., 1-5 hours).[5]

-

Stimulate the cells with a predetermined concentration of Gas6 for a short period (e.g., 5-15 minutes) to induce Axl phosphorylation.[7][11]

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Analyze the levels of phosphorylated Axl and total Axl by Western blot or a sandwich ELISA.

-

Quantify the band intensities or ELISA signal and normalize the phospho-Axl signal to the total Axl signal.

-

Calculate the percentage of inhibition of Axl phosphorylation for each SGI-7079 concentration and determine the EC50 value.

Figure 4. Cell-Based Axl Phosphorylation Assay Workflow.

Cell Proliferation Assay

This assay assesses the effect of SGI-7079 on the growth of cancer cells.

Materials:

-

Cancer cell lines (e.g., SUM149, KPL-4)[5]

-

Cell culture medium

-

SGI-7079

-

Cell proliferation reagent (e.g., Cell Counting Kit-8, MTT)[8]

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat the cells with a range of concentrations of SGI-7079.

-

Incubate the cells for a specified period (e.g., 72 hours).[5][8]

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Conclusion

SGI-7079 is a selective inhibitor of the Axl receptor tyrosine kinase, which effectively blocks the signaling cascade initiated by the Gas6 ligand. By competitively binding to the ATP pocket of the Axl kinase domain, SGI-7079 prevents receptor autophosphorylation and the subsequent activation of pro-tumorigenic downstream pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers working on novel therapeutics targeting the Gas6/Axl axis. Further investigation into the in vivo efficacy and potential combination therapies involving SGI-7079 is warranted to fully realize its clinical potential in treating Axl-driven malignancies.

References

- 1. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer | MDPI [mdpi.com]

- 2. Structural basis for Gas6–Axl signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas6 induces proliferation in prostate carcinoma cell lines expressing the Axl receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. selleckchem.com [selleckchem.com]

- 8. abmole.com [abmole.com]

- 9. SGI-7079 | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]

- 10. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]

- 11. Intervention of AXL in EGFR Signaling via Phosphorylation and Stabilization of MIG6 in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

SGI-7079: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGI-7079 is a potent and selective, ATP-competitive small molecule inhibitor of the AXL receptor tyrosine kinase.[1] Emerging as a significant target in oncology, AXL is implicated in tumor proliferation, survival, metastasis, and the development of therapeutic resistance.[2][3] This technical guide provides a comprehensive overview of SGI-7079, consolidating preclinical data, experimental methodologies, and its mechanism of action to support ongoing and future cancer research. The document summarizes key quantitative data in structured tables and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams, offering a detailed resource for researchers in the field.

Introduction to SGI-7079

SGI-7079 is an orally active inhibitor that primarily targets the AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family.[1][4] Overexpression and activation of AXL are associated with a poor prognosis in various cancers.[4] The binding of its ligand, growth arrest-specific 6 (Gas6), to AXL triggers dimerization and autophosphorylation of the kinase domain, activating downstream signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB.[2][4] These pathways are crucial for cell proliferation, survival, migration, and invasion.[1][2] SGI-7079 has demonstrated efficacy in preclinical models by inhibiting these processes and has shown potential in overcoming resistance to other targeted therapies, such as EGFR inhibitors.[5][6]

Mechanism of Action

SGI-7079 functions as a selective AXL inhibitor.[6] By competing with ATP for binding to the AXL kinase domain, it prevents the phosphorylation and subsequent activation of downstream signaling molecules.[1] This blockade of AXL-mediated signaling leads to the inhibition of tumor cell proliferation, migration, and invasion.[1] Furthermore, SGI-7079 has been shown to induce cell cycle arrest at the G1/S phase.[1]

The inhibition of the Gas6/AXL signaling pathway is a key aspect of SGI-7079's anti-cancer activity. This pathway is a critical mediator of epithelial-to-mesenchymal transition (EMT), a process that contributes to drug resistance and metastasis.[7] By targeting AXL, SGI-7079 can potentially reverse mesenchymal phenotypes and resensitize tumors to other therapies.[5][8]

Signaling Pathway

Caption: Mechanism of action of SGI-7079.

Quantitative Data

The following tables summarize the key quantitative data for SGI-7079 from various preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Target | Parameter | Value | Cell Line/System | Reference |

| AXL | IC50 | 58 nM | In vitro kinase assay | [5] |

| AXL | Ki | 5.7 nM | In vitro binding assay | [5][6] |

| Gas6-induced AXL Phosphorylation | EC50 | 100 nM | HEK293T cells | [5][6] |

| SUM149 (Inflammatory Breast Cancer) | Proliferation IC50 | 0.43 µM (72h) | SUM149 cells | [1] |

| KPL-4 (Breast Cancer) | Proliferation IC50 | 0.16 µM (72h) | KPL-4 cells | [1] |

Table 2: Off-Target Kinase Inhibition

SGI-7079 also shows inhibitory activity against other kinases, particularly at higher concentrations.

| Off-Target Kinase | Inhibition Level | Reference |

| MER | Similar to AXL | [5][6] |

| Tyro3 | Similar to AXL | [5][6] |

| Syk | Potent, low nM | [5][6] |

| Flt1 | Potent, low nM | [5][6] |

| Flt3 | Potent, low nM | [5][6] |

| Jak2 | Potent, low nM | [5][6] |

| TrkA | Potent, low nM | [5][6] |

| TrkB | Potent, low nM | [5][6] |

| PDGFRβ | Potent, low nM | [5][6] |

| Ret | Potent, low nM | [5][6] |

| Met | Inhibited | [5] |

| YES | Inhibited | [5] |

Table 3: In Vivo Efficacy

| Cancer Model | Animal Model | Dosing | Outcome | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | A549 xenograft (NCr-nu/nu female mice) | 10, 25, 50 mg/kg, p.o. | 67% tumor growth inhibition at max dose. | [5][6] |

| Inflammatory Breast Cancer | SUM149 xenograft (mice) | 50 mg/kg, p.o., 5 days/week for 2 weeks | Significant tumor growth inhibition and prolonged survival. | [1] |

| Ovarian Cancer | ID8 peritoneal model (mice) | 50 mg/kg, p.o., 5 days/week for 2 weeks (with anti-PD-1) | Induced tumor eradication in one-third of mice. | [1] |

| KRAS-mutant NSCLC | A549 xenograft | Not specified | Synergistic tumor reduction with Dasatinib. | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of SGI-7079.

In Vitro AXL Phosphorylation Inhibition Assay

This assay is designed to measure the ability of SGI-7079 to inhibit the ligand-induced phosphorylation of the AXL receptor in a cellular context.

Caption: Workflow for AXL phosphorylation inhibition assay.

Detailed Steps:

-

Cell Culture and Transfection: HEK-293T cells are transiently transfected with a plasmid encoding FLAG-tagged human Axl.[5]

-

Incubation: Cells are incubated for 24 hours in standard media supplemented with 10% Fetal Bovine Serum (FBS).[5]

-

Drug Treatment: Cells are treated with varying concentrations of SGI-7079 (e.g., 0.03, 0.1, 0.3, 1, 3 µmol/L) for 10 minutes.[5][6]

-

Ligand Stimulation: Five minutes prior to cell lysis, cells are stimulated with conditioned media containing the AXL ligand, Gas6.[5][6]

-

Cell Lysis and Protein Analysis: Cells are lysed, and the protein extracts are analyzed for AXL phosphorylation, typically by Western blotting using an antibody specific for phosphorylated AXL (e.g., at Tyr702).[1][8]

Cell Proliferation Assay

This assay assesses the effect of SGI-7079 on the growth and viability of cancer cell lines.

Detailed Steps:

-

Cell Seeding: Cancer cells (e.g., SUM149, KPL-4) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well.[8]

-

Drug Treatment: Cells are treated with a range of concentrations of SGI-7079.[8]

-

Incubation: The plates are incubated for a specified period, typically 72 hours.[1][8]

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or Cell Counting Kit-8 (CCK-8).[8] The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell survival is calculated relative to untreated control cells to determine the IC50 value.[8]

Cell Migration and Invasion Assays

These assays evaluate the impact of SGI-7079 on the migratory and invasive capabilities of cancer cells.

Detailed Steps:

-

Cell Preparation: Cancer cells are cultured in the presence of SGI-7079 at specified concentrations (e.g., 0.25 µM, 0.5 µM) for a set duration (e.g., 18 hours).[1]

-

Assay Setup:

-

Migration: Cells are seeded into the upper chamber of a Transwell insert.

-

Invasion: The Transwell insert is coated with a basement membrane extract (e.g., Matrigel), and cells are seeded into the upper chamber.[10]

-

-

Incubation: The lower chamber contains a chemoattractant (e.g., media with FBS), and the plates are incubated to allow for cell migration or invasion.

-

Quantification: After incubation, non-migrated/invaded cells in the upper chamber are removed. The cells that have migrated/invaded to the lower surface of the membrane are fixed, stained, and counted.

In Vivo Xenograft Studies

Animal models are used to assess the anti-tumor efficacy of SGI-7079 in a living organism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. SGI-7079 | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]

- 7. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. Synergistic Inhibition of Drug Resistant KRAS Mutant Non-Small Cell Lung Cancer by Co-Targeting AXL and SRC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of SGI-7079: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGI-7079 is a selective, orally active, ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1][2] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression and activation are implicated in various aspects of cancer pathogenesis, including proliferation, survival, migration, invasion, and therapeutic resistance.[3][4] This technical guide provides a comprehensive summary of the preclinical data available for SGI-7079, including its in vitro and in vivo efficacy, mechanism of action, and key experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of SGI-7079.

Table 1: In Vitro Activity of SGI-7079

| Parameter | Value | Cell Line/System | Conditions | Reference |

| IC50 | 58 nM | In vitro kinase assay | N/A | [1][2] |

| Ki | 5.7 nM | AXL kinase | N/A | [1] |

| EC50 | 100 nM | HEK293T cells expressing human AXL | Inhibition of Gas6-induced Axl phosphorylation | [1] |

| IC50 | 0.43 µM | SUM149 (Inflammatory Breast Cancer) | 72 hours | [2] |

| IC50 | 0.16 µM | KPL-4 (Breast Cancer) | 72 hours | [2] |

Table 2: In Vivo Efficacy of SGI-7079

| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | NCr-nu/nu female mice with A549 xenografts | 10, 25, 50 mg/kg, p.o. | Dose-dependent tumor growth inhibition; 67% inhibition at max dose. | [1] |

| Inflammatory Breast Cancer | Mice with SUM149 subcutaneous xenografts | 50 mg/kg, p.o., 5 days/week for 2 weeks | Significant tumor growth inhibition and prolonged survival. | [2] |

| Ovarian Cancer | C57BL/6 mice with ID8 peritoneal model | 50 mg/kg, p.o., 5 days/week for 2 weeks (in combination with anti-PD-1) | Induced tumor eradication in one-third of mice and long-term survival. | [2] |

| Ovarian Cancer | Syngeneic C57BL/6 mice vs. nude mice with ID8 tumors | N/A | Greater antitumor effect in syngeneic mice (median survival 56 days) vs. nude mice (median survival 35.5 days), suggesting an immune-mediated effect. | [5] |

Experimental Protocols

Inhibition of Axl Activation in HEK293T Cells

-

Cell Culture and Transfection: HEK-293 cells are transiently transfected with a plasmid containing the human Axl gene using electroporation. Transfected cells are incubated in standard media with 10% FBS for 24 hours.[1]

-

Treatment: Cells are treated with SGI-7079 at various concentrations (e.g., 0.03, 0.1, 0.3, 1, 3 µmol/L) for 10 minutes.[1]

-

Stimulation and Lysis: Five minutes before lysis, cells are stimulated with Gas6-containing conditioned media to induce Axl phosphorylation.[1]

-

Analysis: Cell lysates are analyzed to determine the level of Axl phosphorylation, typically by Western blot.

Cell Proliferation Assay (MTT Assay)

-

Cell Plating: Cancer cell lines (e.g., SUM149, KPL-4) are plated in 96-well plates at a density of 5 x 10³ cells per well.[3]

-

Treatment: Cells are treated with SGI-7079 at various concentrations.[3]

-

Incubation: Cells are incubated for a specified period, typically 72 hours.[2][3]

-

MTT Addition and Measurement: MTT reagent is added to each well, and after an incubation period, the resulting formazan crystals are dissolved. The absorbance is measured at 490 nm using a microplate reader.[3]

-

Data Analysis: The percentage of cell survival is calculated as the relative absorbance of treated cells versus untreated controls.[3]

Cell Migration and Invasion Assays

-

Cell Culture and Treatment: SUM149 cells are cultured and treated with SGI-7079 (e.g., 0.25 µM, 0.5 µM) for 18 hours.[2] For invasion assays, cells are plated in the upper chamber of a Matrigel-coated transwell insert. For migration assays, a scratch wound is created in a confluent cell monolayer.

-

Incubation: Cells are incubated to allow for migration or invasion.

-

Analysis: Migrated or invaded cells are stained and counted. For wound healing assays, images of the scratch are taken at different time points to measure the rate of wound closure.[5]

In Vivo Xenograft Studies

-

Animal Models: NCr-nu/nu female mice or other appropriate strains are used.[1]

-

Tumor Implantation: Cancer cells (e.g., A549, SUM149) are injected subcutaneously into the flanks of the mice.[1][2]

-

Treatment: Once tumors reach a certain size, mice are randomized into treatment and control groups. SGI-7079 is administered orally (p.o.) at specified doses and schedules.[1][2]

-

Monitoring: Tumor volume and body weight are measured regularly.[5]

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis. Survival is also monitored.[2][5]

Signaling Pathways and Experimental Workflows

SGI-7079 Mechanism of Action: Axl Signaling Inhibition

SGI-7079 exerts its anticancer effects by inhibiting the Axl receptor tyrosine kinase. Upon binding of its ligand, Gas6, Axl dimerizes and autophosphorylates, activating downstream signaling pathways that promote cell proliferation, survival, migration, and invasion.[4][6] SGI-7079 blocks this initial activation step.

Caption: SGI-7079 inhibits Axl, blocking downstream pro-tumorigenic signaling.

Experimental Workflow: In Vitro Proliferation Assay

The following diagram illustrates the typical workflow for assessing the effect of SGI-7079 on cancer cell proliferation in vitro.

Caption: Workflow for determining the IC50 of SGI-7079 on cancer cell lines.

Logical Relationship: SGI-7079 and Overcoming Erlotinib Resistance

Preclinical studies have shown that SGI-7079 can reverse resistance to EGFR inhibitors like erlotinib in mesenchymal non-small cell lung cancer (NSCLC) models where Axl is overexpressed.

Caption: SGI-7079 reverses erlotinib resistance by inhibiting Axl in NSCLC.

Conclusion

The preclinical data for SGI-7079 demonstrate its potent and selective inhibition of Axl kinase, leading to anti-proliferative and anti-migratory effects in various cancer models in vitro. In vivo, SGI-7079 shows dose-dependent tumor growth inhibition and can enhance the efficacy of immunotherapy. These findings support the continued investigation of SGI-7079 as a potential therapeutic agent for cancers with Axl-driven pathology. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile in a clinical setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic Inhibition of Drug Resistant KRAS Mutant Non-Small Cell Lung Cancer by Co-Targeting AXL and SRC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

SGI-7079: A Technical Guide to Overcoming Drug Resistance Through Axl Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acquired resistance to targeted cancer therapies remains a significant hurdle in oncology. The receptor tyrosine kinase Axl has emerged as a key driver of this resistance, particularly in non-small cell lung cancer (NSCLC) and other malignancies. SGI-7079, a potent and selective Axl inhibitor, has demonstrated considerable promise in preclinical studies by reversing resistance to epidermal growth factor receptor (EGFR) inhibitors, such as erlotinib. This technical guide provides an in-depth overview of the mechanism of action of SGI-7079, its role in overcoming drug resistance, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to combat therapeutic resistance in cancer.

Introduction: The Challenge of Acquired Drug Resistance

Targeted therapies have revolutionized cancer treatment by selectively inhibiting key oncogenic drivers. However, the initial efficacy of these agents is often limited by the development of acquired resistance. Cancer cells can adapt to therapeutic pressure by activating alternative survival pathways, thereby circumventing the effects of the targeted drug.

One such critical bypass mechanism involves the upregulation and activation of the Axl receptor tyrosine kinase. Axl, a member of the TAM (Tyro3, Axl, Mer) family, is a key mediator of cell survival, proliferation, migration, and invasion. Its overexpression is associated with poor prognosis and resistance to a range of cancer therapies, including EGFR tyrosine kinase inhibitors (TKIs) in NSCLC.

SGI-7079: A Selective Axl Inhibitor

SGI-7079 is a selective, ATP-competitive, and orally active small molecule inhibitor of Axl. It has been shown to effectively block Axl-mediated signaling pathways, leading to the inhibition of tumor cell proliferation, migration, and invasion.[1] By targeting Axl, SGI-7079 presents a promising strategy to overcome resistance to conventional and targeted cancer therapies.

Mechanism of Action: Overcoming Resistance through Axl Inhibition

The primary mechanism by which SGI-7079 overcomes drug resistance is through the inhibition of the Gas6/Axl signaling pathway.

The Gas6/Axl Signaling Pathway in Drug Resistance

Under normal physiological conditions, the binding of the ligand Gas6 to the Axl receptor leads to its dimerization and autophosphorylation, activating downstream signaling cascades. In the context of cancer and drug resistance, particularly to EGFR inhibitors, Axl activation can occur through various mechanisms, including ligand-dependent and -independent signaling. This activation leads to the sustained signaling of pro-survival pathways, rendering the cancer cells insensitive to the primary therapeutic agent.

The key downstream signaling pathways activated by Axl that contribute to drug resistance include:

-

PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell growth and division.

-

NF-κB Pathway: Regulates inflammation, cell survival, and immune responses.[2][3]

-

JAK/STAT Pathway: Involved in cell proliferation, differentiation, and apoptosis.[4]

Axl Signaling Pathway in Drug Resistance

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas6/Axl Axis Contributes to Chemoresistance and Metastasis in Breast Cancer through Akt/GSK-3β/β-catenin Signaling [thno.org]

- 4. mdpi.com [mdpi.com]

SGI-7079 and Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial-mesenchymal transition (EMT) is a dynamic cellular process implicated in embryonic development, tissue repair, and, pathologically, in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is orchestrated by a complex network of signaling pathways and transcription factors. A key player in this process is the AXL receptor tyrosine kinase. Overexpression and activation of AXL are associated with poor prognosis in several cancers, driving tumor growth, therapeutic resistance, and metastasis. SGI-7079 is a potent and selective, ATP-competitive small molecule inhibitor of AXL kinase. This technical guide provides an in-depth overview of the role of SGI-7079 in modulating EMT, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action: SGI-7079 and the AXL Signaling Axis

SGI-7079 functions as a selective inhibitor of AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[1] The primary ligand for AXL is the growth arrest-specific protein 6 (Gas6). The binding of Gas6 to the extracellular domain of AXL induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways that are crucial for cell survival, proliferation, migration, and invasion.

The key signaling pathways activated by AXL that promote EMT include:

-

PI3K/AKT Pathway: This pathway is central to cell survival and proliferation.

-

MAPK/ERK Pathway: This pathway is involved in cell growth, differentiation, and survival.

-

NF-κB Pathway: This pathway plays a critical role in inflammation, immunity, and cell survival.

By competitively binding to the ATP-binding pocket of the AXL kinase domain, SGI-7079 effectively blocks its autophosphorylation and subsequent activation of these downstream signaling cascades.[2] This inhibition of AXL signaling leads to a reversal of the mesenchymal phenotype, a process known as mesenchymal-epithelial transition (MET), thereby reducing the migratory and invasive potential of cancer cells.

Quantitative Data on the Effects of SGI-7079

The following tables summarize the quantitative effects of SGI-7079 on cancer cell lines, focusing on its inhibitory concentrations and its impact on cell migration and invasion. While direct quantitative data on the reversal of EMT markers by SGI-7079 is limited in the public domain, data for other selective AXL inhibitors with similar mechanisms are provided for comparative purposes.

Table 1: In Vitro Inhibitory Activity of SGI-7079

| Cell Line | Cancer Type | Parameter | Value | Reference |

| SUM149 | Inflammatory Breast Cancer | IC50 (72h) | 0.43 µM | [2] |

| KPL-4 | Breast Cancer | IC50 (72h) | 0.16 µM | [2] |

| Various | Various | IC50 (in vitro assay) | 58 nM | [1] |

| HEK293T (hAXL) | - | EC50 (Axl Phosphorylation) | 100 nM | [1] |

Table 2: Effect of AXL Inhibition on Cell Migration and Invasion

| Compound | Cell Line | Assay | Concentration | % Inhibition | Reference |

| SGI-7079 | SUM149 | Migration | 0.25 µM, 0.5 µM | Significant Reduction | [2] |

| SGI-7079 | SUM149 | Invasion | 0.25 µM, 0.5 µM | Significant Reduction | [2] |

| SKI-G-801 (AXL Inhibitor) | MDA-MB-231 | Invasion | 0.3, 1.0, 3.0 µM | Dose-dependent decrease | [3] |

| SKI-G-801 (AXL Inhibitor) | Hs578T | Invasion | 0.3, 1.0, 3.0 µM | Dose-dependent decrease | [3] |

Table 3: Effect of AXL Inhibition on EMT Marker Expression (Data from other selective AXL inhibitors)

| Compound | Cell Line | Marker | Change | Reference |

| MP470 (Amuvatinib) | ANV5 (Mesenchymal) | E-cadherin | Upregulated | [2] |

| MP470 (Amuvatinib) | ANV5 (Mesenchymal) | N-cadherin | Downregulated | [2] |

| MP470 (Amuvatinib) | ANV5 (Mesenchymal) | Snail | Downregulated | [2] |

| AXL siRNA | PC9 (NSCLC) | E-cadherin | Upregulated | [4] |

| AXL siRNA | PC9 (NSCLC) | N-cadherin | Downregulated | [4] |

| AXL siRNA | PC9 (NSCLC) | Twist | Downregulated | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the context of SGI-7079 and EMT research are provided below.

Western Blot Analysis for EMT Markers

This protocol outlines the procedure for detecting changes in the expression of epithelial (E-cadherin) and mesenchymal (N-cadherin, Vimentin) markers following treatment with SGI-7079.

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with desired concentrations of SGI-7079 for the specified duration.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

-

Transwell Migration and Invasion Assay

This protocol details the method to assess the effect of SGI-7079 on the migratory and invasive capacity of cancer cells.

-

Cell Preparation:

-

Culture cells to sub-confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

For invasion assays, coat the upper surface of the transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C. For migration assays, this step is omitted.

-

Place the transwell inserts into a 24-well plate.

-

Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of each well.

-

Add 200 µL of the cell suspension to the upper chamber of each insert, including different concentrations of SGI-7079 or vehicle control.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (typically 18-48 hours).

-

-

Quantification:

-

After incubation, carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Capture images of the stained cells using a microscope.

-

Count the number of migrated/invaded cells in several random fields of view. The results can be expressed as the average number of cells per field or as a percentage of the control.

-

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of SGI-7079 in a tumor xenograft model.

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.

-

All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer SGI-7079 orally at the desired doses (e.g., 50 mg/kg) and schedule (e.g., daily or 5 days a week).[2] The control group should receive the vehicle used to dissolve SGI-7079.

-

-

Tumor Growth Monitoring:

-

Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Endpoint and Analysis:

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for EMT markers, or Western blotting).

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of SGI-7079.

-

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the core signaling pathways affected by SGI-7079 and a typical experimental workflow for its evaluation.

Caption: AXL signaling pathway and the inhibitory action of SGI-7079.

Caption: Experimental workflow for evaluating SGI-7079's effect on EMT.

Conclusion

SGI-7079 represents a promising therapeutic agent for cancers characterized by AXL-driven epithelial-mesenchymal transition. Its ability to selectively inhibit AXL kinase activity leads to the suppression of key downstream signaling pathways, resulting in a reduction of the aggressive mesenchymal phenotype. The presented data and protocols provide a foundational guide for researchers and drug development professionals investigating the role of SGI-7079 and other AXL inhibitors in oncology. Further quantitative studies on the specific effects of SGI-7079 on EMT marker expression will be crucial for a more complete understanding of its mechanism of action and for the development of effective anti-cancer therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. AXL induces epithelial to mesenchymal transition and regulates the function of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SKI‐G‐801, an AXL kinase inhibitor, blocks metastasis through inducing anti‐tumor immune responses and potentiates anti‐PD‐1 therapy in mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of AXL on the epithelial-to-mesenchymal transition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SGI-7079 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGI-7079 is a potent and selective, ATP-competitive small molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression and activation are implicated in tumor proliferation, survival, migration, invasion, and therapeutic resistance in a variety of human cancers.[2][3] SGI-7079 exerts its anti-cancer effects by blocking AXL-mediated signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[4] These application notes provide detailed protocols for assessing the in vitro efficacy of SGI-7079 in cancer cell lines.

Data Presentation: In Vitro Efficacy of SGI-7079

The anti-proliferative activity of SGI-7079 has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |

| SUM149 | Inflammatory Breast Cancer | 72 hours | 0.43[5] |

| KPL-4 | Breast Cancer | 72 hours | 0.16[5] |

| General | Various Cancers | Not Specified | 0.058 [6][7] |

Signaling Pathway

SGI-7079 targets the AXL receptor tyrosine kinase, thereby inhibiting downstream signaling cascades crucial for cancer cell survival and proliferation.

Caption: AXL signaling pathway inhibited by SGI-7079.

Experimental Protocols

Cell Proliferation and Viability Assays

1. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

-

The following day, treat the cells with a serial dilution of SGI-7079. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[8]

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

-

Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Calculate cell viability as a percentage of the vehicle-treated control.

2. Crystal Violet Assay

This assay is used to determine cell viability by staining the adherent cells.

Protocol:

-

Seed cells in a 96-well plate and treat with SGI-7079 as described for the MTT assay.

-

After the treatment period, gently wash the cells with PBS.[2]

-

Fix the cells by adding 100 µL of 4% paraformaldehyde or ice-cold methanol to each well and incubate for 15-20 minutes at room temperature.[9]

-

Remove the fixative and wash the plate with water.

-

Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.[10]

-

Wash the plate with water to remove excess stain and allow the plate to air dry.[10]

-

Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.

-

Measure the absorbance at 590 nm using a microplate reader.[2]

Cell Migration and Invasion Assays

1. Transwell Migration (Boyden Chamber) Assay

This assay assesses the migratory capacity of cells through a porous membrane.

Caption: Workflow for the Transwell migration/invasion assay.

Protocol:

-

For invasion assays, coat the upper surface of the Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[11] For migration assays, this step is omitted.

-

Resuspend cells in serum-free medium containing the desired concentration of SGI-7079 or vehicle control.

-

Add 1 x 10^5 cells to the upper chamber of the Transwell insert.[12]

-

Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).[12]

-

Incubate for 12-24 hours at 37°C.[12]

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol or 4% paraformaldehyde and stain with 0.1% crystal violet.[12]

-

Count the number of migrated cells in several random fields under a microscope.

2. Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells.

Protocol:

-

Seed cells in a 6-well or 12-well plate and grow them to confluence.[13]

-